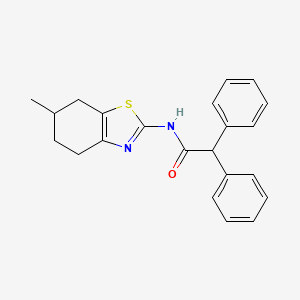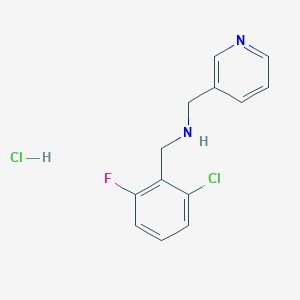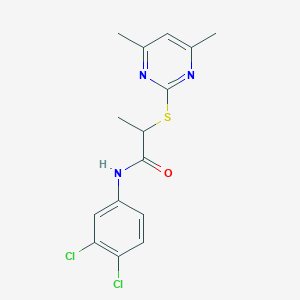![molecular formula C14H12N2O2 B4102714 2-CYANO-N-[(FURAN-2-YL)METHYL]-2-PHENYLACETAMIDE](/img/structure/B4102714.png)
2-CYANO-N-[(FURAN-2-YL)METHYL]-2-PHENYLACETAMIDE
Overview
Description
2-CYANO-N-[(FURAN-2-YL)METHYL]-2-PHENYLACETAMIDE is an organic compound with the molecular formula C15H12N2O2 It is known for its unique structure, which includes a cyano group, a furylmethyl group, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-N-[(FURAN-2-YL)METHYL]-2-PHENYLACETAMIDE typically involves the reaction of 2-furylmethylamine with 2-cyano-2-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-N-[(FURAN-2-YL)METHYL]-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is converted to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-CYANO-N-[(FURAN-2-YL)METHYL]-2-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-CYANO-N-[(FURAN-2-YL)METHYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furylmethyl and phenylacetamide groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2-furylmethyl)acetamide: A structurally similar compound with a simpler acetamide group.
2-cyano-N-(2-furylmethyl)-3-phenylacrylamide: Another related compound with an acrylamide group instead of an acetamide group.
Uniqueness
2-CYANO-N-[(FURAN-2-YL)METHYL]-2-PHENYLACETAMIDE is unique due to its combination of a cyano group, a furylmethyl group, and a phenylacetamide group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
2-cyano-N-(furan-2-ylmethyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-13(11-5-2-1-3-6-11)14(17)16-10-12-7-4-8-18-12/h1-8,13H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSSKDTZNFQGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4102631.png)
![4-(benzyloxy)-N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4102640.png)
![6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4102641.png)

![[1-(4-Chloro-phenylcarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester](/img/structure/B4102659.png)

![4-(4-acetyl-1-piperazinyl)-N-[4-(2-thienylmethoxy)benzyl]aniline](/img/structure/B4102675.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4102684.png)
![2-adamantyl{5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4102690.png)
![3-(benzyloxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4102698.png)
![2-(4-cyclohexylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4102701.png)
![1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one](/img/structure/B4102709.png)
![2-[[3-Chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]ethanol;hydrochloride](/img/structure/B4102727.png)
